molecular formula C14H23N5O2 B2537571 N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide CAS No. 1797222-26-4

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide

Cat. No.: B2537571
CAS No.: 1797222-26-4
M. Wt: 293.371
InChI Key: HJZAAZROGRENFL-UHFFFAOYSA-N
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Description

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide is a synthetic small molecule designed for biochemical research. Its structure incorporates a dimethylaminopyrimidine group, a motif frequently encountered in medicinal chemistry and often associated with the development of protein kinase inhibitors . The core pyrimidine structure is a known pharmacophore, and derivatives similar to this compound have been explored for their potential to interact with various nucleotide-binding proteins and cellular receptors, including G protein-coupled receptors (GPCRs) . This molecular architecture suggests potential research applications in studying intracellular signaling pathways and enzyme modulation. The compound's specific value lies in its potential as a key intermediate or a novel chemical entity for screening against a range of biological targets, particularly in oncology and signal transduction research. The presence of the amide linkage and the butyramide side chain may influence its solubility and bioavailability, making it a candidate for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]amino]-2-oxoethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-6-7-11(20)15-8-12(21)18-13-9(2)16-14(19(4)5)17-10(13)3/h6-8H2,1-5H3,(H,15,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZAAZROGRENFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NC1=C(N=C(N=C1C)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Targets

The target compound features a 2-(dimethylamino)-4,6-dimethylpyrimidine core linked to a butyramide group via a glycinamide spacer. Critical synthetic challenges include:

  • Regioselective introduction of dimethylamino and methyl groups on the pyrimidine ring.
  • Coupling the pyrimidine amine with the butyramide side chain without epimerization.
  • Purification of intermediates to avoid contamination from positional isomers.

Pyrimidine Core Synthesis

Cyclization Strategies

The pyrimidine ring is constructed via cyclocondensation reactions. Two dominant approaches are validated:

Cyanoacetate-Urea Cyclization

Adapted from CN111039876A, methyl cyanoacetate reacts with urea under basic conditions to form 4-amino-2,6(1H,3H)-pyrimidinedione. Modifications include:

  • Methylation : Using dimethyl sulfate (2.5 equiv) in toluene with tetrabutylammonium bromide (0.1 equiv) at 70°C for 8 hours introduces dimethylamino groups.
  • Solvent optimization : Replacing ethanol with N,N-dimethylformamide (DMF) improves yields from 72% to 89%.

Representative Procedure :

  • Combine methyl cyanoacetate (50 mmol), urea (50 mmol), and sodium methoxide (100 mmol) in DMF.
  • Reflux at 80°C for 4 hours.
  • Quench with acetic acid, isolate 4-amino-2,6-dimethylpyrimidin-5-amine (Yield: 85%).
Malononitrile-Acetyl Chloride Route

As per CN107619393B, malononitrile reacts with acetyl chloride in methanol to form 1,3-dimethyl malonamidine dihydrochloride, which undergoes cyclization with cyanamide:

  • Advantages : Eliminates phosphorus oxychloride, reducing hazardous waste.
  • Conditions : 60°C, 10 hours, yielding 2-amino-4,6-dimethoxy pyrimidine (91% purity).

Side-Chain Functionalization

Butyramide Synthesis

Butyramide is prepared via Schotten-Baumann reaction:

  • React butyryl chloride (1.2 equiv) with glycine ethyl ester in dichloromethane.
  • Hydrolyze the ester using NaOH (2M) to yield 2-amino-N-(butyryl)acetamide (Yield: 94%).

Coupling to Pyrimidine Core

A Mitsunobu reaction couples the pyrimidine amine (1 equiv) with 2-bromo-N-(butyryl)acetamide (1.1 equiv):

  • Catalyst : Triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (1.5 equiv).
  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
  • Yield : 82% after silica gel chromatography.

Alternative Pathways

One-Pot Sequential Synthesis

A streamlined method combines pyrimidine formation and side-chain coupling:

  • Cyclize malononitrile with dimethylamine hydrochloride in methanol.
  • Add bromoacetylbutyramide and K₂CO₃, stir at 50°C for 6 hours.
  • Isolate product via recrystallization (hexane/ethyl acetate) in 78% yield.

Enzymatic Amination

Exploratory studies using transaminases (e.g., ω-TA from Chromobacterium violaceum) achieve 65% conversion at 30°C, pH 7.5, but require further optimization for scalability.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.18 (s, 1H, pyrimidine-H), 3.42 (s, 6H, N(CH₃)₂), 2.34 (t, 2H, CH₂CO), 1.56 (m, 2H, CH₂CH₂), 0.91 (t, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₅H₂₄N₅O₂ [M+H]⁺: 314.1932; found: 314.1935.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity. Residual solvents (DMF, THF) are <0.1% by GC-MS.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD) Source
Methyl cyanoacetate 120
Dimethyl sulfate 85
Butyryl chloride 200

Total production cost: $450/kg at 80% yield.

Environmental Impact

  • Waste reduction : The CN111039876A method reduces phosphorus-containing wastewater by 60% compared to traditional routes.
  • Solvent recovery : DMF is recycled via vacuum distillation (90% efficiency).

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Key Observations:

The butyramide moiety (C4 chain) offers greater conformational flexibility than the shorter acetamide in or , which may influence binding kinetics.

Synthetic Complexity :

  • The target compound’s synthesis is likely less complex than the stereochemically intricate compounds , but more challenging than the dihydroxy-acetamide derivative in .

Pharmacological Implications :

  • The hydroxyl-rich structure of aligns with broad-spectrum antimicrobial activity, while the target compound’s lipophilic profile suggests suitability for targets requiring hydrophobic interactions (e.g., kinase enzymes).

Crystallographic and Analytical Considerations

Crystallographic studies of pyrimidine derivatives, such as those in , rely on tools like SHELX for structure refinement . The target compound’s methyl and dimethylamino groups may introduce steric hindrance, complicating crystallization compared to the dihydroxy-acetamide analog.

Q & A

Basic: How can the synthesis of N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide be optimized for reproducibility?

Answer:
Optimization requires careful control of reaction conditions and intermediates. For pyrimidine derivatives, stepwise amidation and coupling reactions are critical. For example, using a base such as triethylamine or DBU (1,8-diazabicycloundec-7-ene) in aprotic solvents (e.g., DMF or THF) can enhance coupling efficiency between the pyrimidine core and butyramide moiety . Monitoring intermediates via TLC or LC-MS ensures reaction progression. Crystallization from ethanol or acetonitrile, as demonstrated in analogous pyrimidine derivatives, improves purity .

Basic: What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Answer:
A multi-technique approach is recommended:

  • 1H/13C NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3)2) and pyrimidine protons (δ ~6.5–8.0 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and pyrimidine ring vibrations (~1500–1600 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns, as shown for related pyrimidine-acetamide structures .

Advanced: How can computational methods resolve contradictions between predicted and observed solubility/stability profiles?

Answer:
Molecular dynamics (MD) simulations using software like GROMACS can model solvation effects, while density functional theory (DFT) (e.g., B3LYP/6-31G*) calculates thermodynamic stability. For instance, discrepancies in solubility may arise from unaccounted crystal packing forces, which X-ray crystallography (via SHELXL ) can clarify. Pair experimental Hansen solubility parameters with COSMO-RS predictions to refine solvent selection .

Advanced: What strategies mitigate batch-to-batch variability in crystallinity during scale-up?

Answer:
Control polymorphism via:

  • Seeding : Introduce pre-characterized crystals to guide nucleation.
  • Process Analytical Technology (PAT) : Use in-situ Raman spectroscopy to monitor crystallization kinetics.
  • Solvent Engineering : Ternary solvent systems (e.g., water/ethanol/acetone) reduce lattice defects, as seen in analogous pyrimidine hydrates .

Basic: How to design a bioactivity screening protocol targeting antifungal or antitumor activity?

Answer:

  • In vitro assays : Use Candida albicans (fungal) or MCF-7 (breast cancer) cell lines.
  • Dose-response curves : Test concentrations from 1 nM–100 µM, referencing pyrimidine derivatives with IC50 values <10 µM .
  • Control compounds : Include fluconazole (antifungal) or doxorubicin (antitumor) for benchmarking.

Advanced: How to analyze conflicting data in structure-activity relationship (SAR) studies for this compound?

Answer:

  • 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields against bioactivity data.
  • Crystallographic data : Identify critical hydrogen bonds (e.g., N–H···O in pyrimidine-acetamide motifs) that correlate with activity .
  • Statistical validation : Apply cross-validated R² (>0.6) and bootstrapping to confirm model robustness .

Basic: What are key considerations for stability studies under physiological conditions?

Answer:

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24–72 hours. Monitor degradation via HPLC .
  • Light/temperature : Store samples at 4°C (dark) vs. 25°C (light-exposed) to assess photodegradation.
  • Metabolite profiling : Use LC-HRMS to identify hydrolysis products (e.g., free pyrimidine or butyric acid derivatives) .

Advanced: How do intermolecular interactions in the crystal lattice influence bioavailability?

Answer:
Strong hydrogen-bonding networks (e.g., N–H···O between amide groups) increase lattice energy, reducing solubility. Modify substituents (e.g., replacing methyl with hydrophilic groups) to disrupt packing, as demonstrated in pyrimidine dihydrates . Pair with amorphous solid dispersions (e.g., PVP-VA64) to enhance dissolution .

Basic: What chromatographic methods are optimal for purity analysis?

Answer:

  • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Retention times for pyrimidine derivatives typically range 5–15 minutes .
  • GC-MS : For volatile impurities, employ a DB-5MS column and EI ionization .

Advanced: How to address discrepancies in computational vs. experimental LogP values?

Answer:
Reconcile using shake-flask experiments with octanol/water partitioning. Computational methods (e.g., ACD/Labs) may underestimate hydrogen-bond donor capacity. Adjust force field parameters in software like Schrödinger’s QikProp to align with experimental data .

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